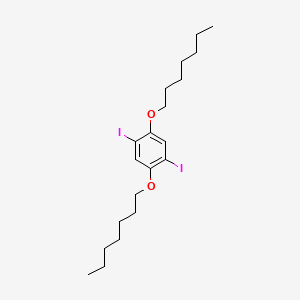
1,4-Bis(heptyloxy)-2,5-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,4-Bis(heptyloxy)-2,5-diiodobenzene” likely refers to a compound with a benzene ring (a hexagonal ring of carbon atoms) at its core. This benzene ring is substituted at the 1 and 4 positions with heptyloxy groups (chains of seven carbon atoms, attached through an oxygen atom), and at the 2 and 5 positions with iodine atoms .
Molecular Structure Analysis
The molecular structure would be based on the benzene ring, a planar, cyclic molecule with resonance structures. The heptyloxy groups would likely provide a degree of flexibility to the molecule, while the iodine atoms would be relatively heavy and could potentially be involved in halogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the iodine atoms and the heptyloxy groups. The iodine atoms would likely make the compound relatively heavy and could potentially influence its boiling and melting points. The heptyloxy groups could potentially make the compound somewhat hydrophobic .Mécanisme D'action
The mechanism of action would depend on the context in which the compound is used. For example, if it were used as a drug, the mechanism would depend on the biological target. If it were used as a reagent in a chemical reaction, the mechanism would depend on the other reactants and the reaction conditions .
Orientations Futures
Propriétés
IUPAC Name |
1,4-diheptoxy-2,5-diiodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32I2O2/c1-3-5-7-9-11-13-23-19-15-18(22)20(16-17(19)21)24-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXNRQPADFWSHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1I)OCCCCCCC)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692930 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149762-42-5 |
Source


|
| Record name | 1,4-Bis(heptyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
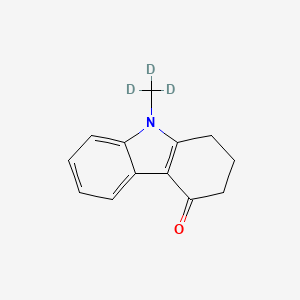


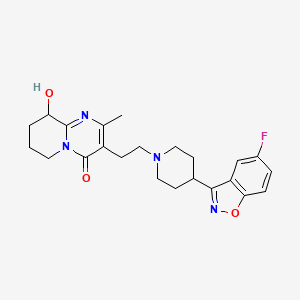
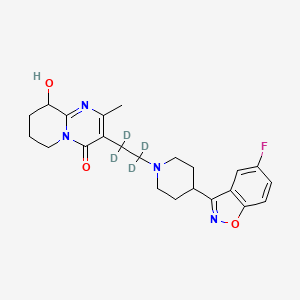

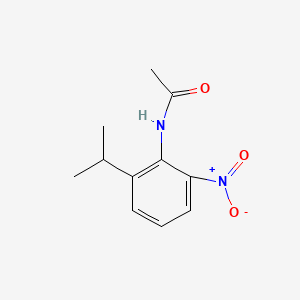
![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)
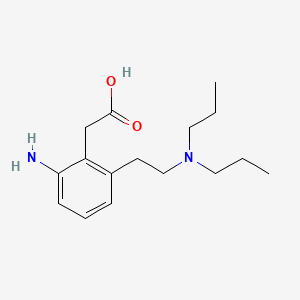
![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)
![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)
